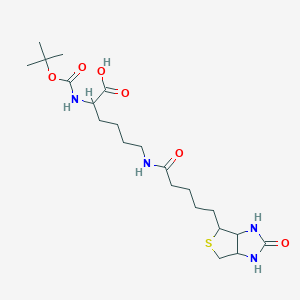

Boc-Lys(biotinyl)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-Lys(biotinyl)-OHは、Nα-(tert-ブトキシカルボニル)-Nε-(ビオチニル)-L-リシンとしても知られており、リジンのビオチニル化誘導体です。この化合物は、特にタンパク質相互作用と修飾の研究において、生化学研究で広く使用されています。ビオチン部分は、ビオチニル化タンパク質の簡単な検出と精製を可能にする一方、リジン残基はペプチドやタンパク質に組み込むことができます。

準備方法

合成経路と反応条件

Boc-Lys(biotinyl)-OHの合成は、通常、リジンアミノ基をtert-ブトキシカルボニル(Boc)基で保護し、続いてリジン側鎖をビオチニル化する工程を含みます。一般的な合成経路は以下のとおりです。

リジンの保護: リジンは、トリエチルアミンなどの塩基の存在下で、ジ-tert-ブチルジカルボナート(Boc2O)と反応させて、アミノ基を保護します。

ビオチニル化: 保護されたリジンは、次にビオチン-N-ヒドロキシスクシンイミドエステル(ビオチン-NHS)と塩基の存在下で反応させて、ビオチン部分をリジン側鎖に結合させます。

工業的生産方法

This compoundの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには以下が含まれます。

大規模保護: 工業用反応器を使用して、リジンをBoc2Oで保護します。

ビオチニル化: 保護されたリジンは、次に大規模反応器でビオチン-NHSを使用してビオチニル化されます。

精製: 最終生成物は、結晶化またはクロマトグラフィーなどの技術を使用して精製され、高純度が保証されます。

化学反応の分析

反応の種類

Boc-Lys(biotinyl)-OHは、以下を含む様々な化学反応を起こす可能性があります。

脱保護: Boc基は、トリフルオロ酢酸(TFA)処理などの酸性条件下で除去できます。

ビオチニル化: ビオチン部分は、さらに修飾するか、ビオチン-アビジン相互作用に使用できます。

ペプチドカップリング: リジン残基は、標準的なペプチドカップリング試薬を使用して、ペプチドに組み込むことができます。

一般的な試薬と条件

脱保護: トリフルオロ酢酸(TFA)は、通常、Boc基を除去するために使用されます。

ビオチニル化: ビオチン-NHSとトリエチルアミンなどの塩基は、ビオチニル化に使用されます。

ペプチドカップリング: N,N'-ジイソプロピルカルボジイミド(DIC)やヒドロキシベンゾトリアゾール(HOBt)などの試薬は、ペプチドカップリングに使用されます。

形成される主な生成物

脱保護リジン: Boc基を除去すると、ビオチニル化された側鎖を持つ遊離リジンが得られます。

ビオチニル化ペプチド: ペプチドに組み込むと、ビオチニル化ペプチドが得られます。

科学研究における用途

This compoundは、科学研究において数多くの用途があります。

タンパク質相互作用研究: ビオチン部分は、ビオチニル化タンパク質の簡単な検出と精製を可能にし、タンパク質-タンパク質相互作用の研究を促進します。

酵素アッセイ: 酵素活性と特異性を研究するための酵素アッセイにおける基質として使用されます。

薬物送達: ビオチニル化化合物は、標的型薬物送達システムで使用できます。

診断: ビオチニル化分子の検出のための診断アッセイで使用されます。

科学的研究の応用

Boc-Lys(biotinyl)-OH has numerous applications in scientific research:

Protein Interaction Studies: The biotin moiety allows for easy detection and purification of biotinylated proteins, facilitating the study of protein-protein interactions.

Enzyme Assays: Used as a substrate in enzyme assays to study enzyme activity and specificity.

Drug Delivery: Biotinylated compounds can be used in targeted drug delivery systems.

Diagnostics: Utilized in diagnostic assays for the detection of biotinylated molecules.

作用機序

Boc-Lys(biotinyl)-OHの作用機序は、ビオチン-アビジン相互作用を伴います。ビオチンは、アビジンおよびストレプトアビジンに対して高い親和性を持ち、強力で特異的な結合を可能にします。この相互作用は、様々な生化学的アッセイで、ビオチニル化分子を検出および精製するために使用されます。リジン残基は、ペプチド結合にも参加することができ、タンパク質やペプチドへの組み込みを可能にします。

類似化合物との比較

類似化合物

Boc-Lys(Ac)-AMC: ヒストン脱アセチル化酵素アッセイで使用されるビオチニル化リジン誘導体。

Boc-Lys(Boc)-ONp: 生化学研究で使用される別のビオチニル化リジン誘導体。

独自性

Boc-Lys(biotinyl)-OHは、ビオチン部分と保護されたリジン残基を組み合わせているため、タンパク質の修飾と検出において幅広い用途を有し、独特の性質を持っています。アビジンおよびストレプトアビジンに対する高い親和性により、生化学的アッセイおよび診断用途において特に有用です。

特性

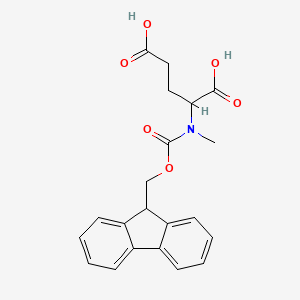

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36N4O6S/c1-21(2,3)31-20(30)24-13(18(27)28)8-6-7-11-22-16(26)10-5-4-9-15-17-14(12-32-15)23-19(29)25-17/h13-15,17H,4-12H2,1-3H3,(H,22,26)(H,24,30)(H,27,28)(H2,23,25,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQNFOCBPUXJCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B12317757.png)

![2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-2-oxopiperazin-1-yl]acetic acid](/img/structure/B12317799.png)

![5-[[Amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B12317806.png)

![2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5,6-tetrakis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B12317826.png)

![4-(2,4-Dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12317836.png)